1-Dodecyl-3-phenyl-2-thiourea

Description

Historical Context and Evolution of Thiourea (B124793) Chemistry in Research

The study of thiourea and its derivatives dates back to the 19th century, with the first synthesis of thiourea itself achieved in 1873. nih.gov The initial explorations into thiourea chemistry laid the groundwork for understanding the reactivity and properties of this class of organosulfur compounds. britannica.com The 20th century saw a surge in research as scientists began to recognize the potential of substituted thioureas in various fields. The development of advanced analytical techniques further propelled this research, allowing for detailed characterization of these complex molecules. The synthesis of compounds like 1-Dodecyl-3-phenyl-2-thiourea represents a targeted approach, building upon decades of foundational knowledge to create molecules with specific, enhanced properties.

Diverse Applications of the Thiourea Scaffold in Modern Chemical Science

The thiourea scaffold is a versatile building block in organic synthesis and has been incorporated into a multitude of compounds with diverse applications. mdpi.comrsc.orgresearchgate.net Thiourea derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comrsc.orgresearchgate.net They are also utilized in material science, for example, as corrosion inhibitors for metals, and in the development of polymers and dyes. britannica.comsmolecule.com The ability of the thiourea group to form stable complexes with metal ions has also led to its use in analytical chemistry for trace metal analysis and in coordination chemistry. tandfonline.comrsc.org

Table 1: Selected Applications of the Thiourea Scaffold

| Application Area | Examples of Use |

| Medicinal Chemistry | Antibacterial, antifungal, anticancer, anti-inflammatory agents. mdpi.comrsc.orgresearchgate.net |

| Material Science | Corrosion inhibitors, flame retardants, polymers. britannica.comsmolecule.com |

| Analytical Chemistry | Reagents for trace metal analysis. tandfonline.com |

| Organic Synthesis | Precursors for the synthesis of various heterocyclic compounds. wikipedia.org |

| Agriculture | Herbicides, insecticides, and fungicides. nih.gov |

Rationale for In-depth Investigation of this compound

The specific structure of this compound, combining a long alkyl chain with an aromatic phenyl group, makes it a particularly interesting subject for detailed investigation. This amphiphilic nature suggests potential applications in areas where interactions at interfaces are crucial, such as in the formation of self-assembled monolayers or as a surfactant. smolecule.com

The compound also serves as a model system for exploring fundamental chemical principles. Its synthesis, typically through the reaction of dodecylamine (B51217) with phenyl isothiocyanate, is a straightforward and selective process, making it an ideal candidate for studying reaction mechanisms and kinetics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H32N2S molbase.com |

| Molecular Weight | 320.54 g/mol smolecule.com |

| Melting Point | 68-71ºC molbase.com |

| Boiling Point | 419.9ºC at 760 mmHg molbase.com |

| Density | 0.999 g/cm³ molbase.com |

| Refractive Index | 1.55 molbase.com |

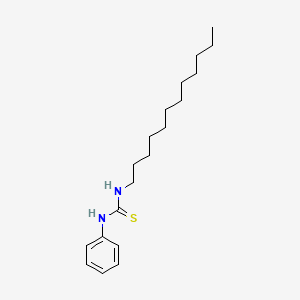

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-dodecyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2S/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXVTHRQMWWTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374460 | |

| Record name | 1-Dodecyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-78-9 | |

| Record name | 1-Dodecyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-DODECYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Dodecyl 3 Phenyl 2 Thiourea and Analogous Thiourea Derivatives

Established Synthetic Pathways for N,N'-Disubstituted Thioureas

The formation of the thiourea (B124793) backbone (R-NH-C(S)-NH-R') is central to the synthesis of this class of compounds. Several reliable methods have been established for creating N,N'-disubstituted thioureas.

The most conventional and widely utilized method for preparing N,N'-disubstituted thioureas is the reaction between a primary or secondary amine and an isothiocyanate. nih.govtandfonline.comacs.org This nucleophilic addition reaction is typically efficient and proceeds under mild conditions. rsc.orgmdpi.com The general scheme involves the attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

This approach has been successfully applied under various conditions, including solvent-free mechanochemical synthesis. nih.gov Techniques such as manual grinding or automated ball milling have demonstrated quantitative yields in short timeframes (5-45 minutes), highlighting an eco-friendly and rapid alternative to traditional solvent-based methods. nih.gov The reactivity can be influenced by electronic factors; an electron-withdrawing group on the amine (reducing nucleophilicity) and an electron-donating group on the isothiocyanate (reducing electrophilicity) can slow the reaction. nih.gov

While the amine-isothiocyanate reaction is prevalent, several other pathways provide access to N,N'-disubstituted thioureas, particularly when the desired isothiocyanate is unavailable or difficult to handle.

Reaction of Amines with Carbon Disulfide : A common alternative involves the condensation of an amine with carbon disulfide (CS₂). nih.govresearchgate.net This method typically proceeds through a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate can be desulfurized in situ to generate an isothiocyanate, which then reacts with another equivalent of the amine to form the thiourea. nih.gov This protocol can be performed efficiently in an aqueous medium, particularly with aliphatic primary amines. organic-chemistry.org Catalytic systems, such as those using Zinc (Zn), can facilitate this transformation for both symmetrical and unsymmetrical thioureas under mild conditions. tandfonline.com

Thioacylation Reactions : Thioureas can be synthesized through thioacylation, where a thioacylating agent transfers a thiocarbonyl group. For instance, stable and readily available N,N'-di-Boc-substituted thiourea, when activated with trifluoroacetic anhydride, can act as a mild thioacylating agent for amines. organic-chemistry.org

Use of Thiophosgene (B130339) Derivatives and Other Reagents : Historically, thiophosgene (CSCl₂) and its derivatives were used, but their high toxicity has led to the development of safer thiocarbonyl transfer reagents like thiocarbonyldiimidazole. kiku.dk Another approach involves the reaction of amines with 1-Benzotriazole-1-carbothioamide to yield thioureas. researchgate.net Symmetrical N,N'-disubstituted thioureas can also be prepared by reacting thiourea directly with amines, often under environmentally benign conditions using catalysts like poly(ethylene glycol)-400 (PEG-400) in water. researchgate.netgoogle.com

Synthesis of 1-Dodecyl-3-phenyl-2-thiourea

The synthesis of the specific compound this compound is most reliably achieved through the direct reaction of its constituent amine and isothiocyanate precursors.

The primary and most direct synthetic route to this compound involves the reaction of Dodecylamine (B51217) and Phenyl isothiocyanate . These precursors are typically used in equimolar amounts to ensure complete conversion and high product purity.

An alternative, though less common, pathway utilizes Dodecylamine and Phenyl chlorothionoformate as the starting materials. smolecule.com A patented method also describes a more general route for N,N'-disubstituted thioureas by reacting aliphatic amines like dodecylamine with alkylene-N,N-bis-dithiocarbamic acid diesters.

Table 1: Precursor Selection for this compound Synthesis

| Method | Amine Precursor | Thiocarbonyl Precursor | Stoichiometry |

| Primary Route | Dodecylamine | Phenyl isothiocyanate | Equimolar |

| Alternative Route 1 | Dodecylamine | Phenyl chlorothionoformate | Not specified |

| Alternative Route 2 (Patent) | Dodecylamine | Alkylene-N,N-bis-dithiocarbamic acid diesters | Not specified |

The synthesis of this compound via the reaction of dodecylamine and phenyl isothiocyanate is highly efficient and generally does not require harsh conditions or catalysts.

Solvent : The reaction is typically conducted in an organic solvent capable of dissolving both nonpolar reactants. Toluene is a preferred solvent, though dichloromethane (B109758) has also been used successfully, especially for smaller-scale syntheses.

Temperature : The nucleophilic addition proceeds smoothly at room temperature.

Reaction Time : The reaction is generally complete within 4 to 6 hours, with progress monitored by techniques such as thin-layer chromatography (TLC).

Purification : The product often precipitates from the reaction mixture or can be isolated upon solvent evaporation. Further purification is typically achieved through recrystallization. smolecule.com

For analogous thiourea syntheses, optimization can involve the use of catalysts, alternative energy sources, or different solvent systems to improve yield and reaction time. For example, ultrasound and microwave irradiation have been shown to drastically reduce reaction times for thiourea synthesis. acs.orgresearchgate.netroyalsocietypublishing.org

Table 2: Comparative Data of Preparation Methods for this compound

| Method | Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

| Dodecylamine + Phenyl isothiocyanate | Dodecylamine, Phenyl isothiocyanate | Toluene or Dichloromethane | Room Temperature | 4–6 hours | ~98 | High yield, simple procedure, widely used. |

| Dodecylamine + Phenyl chlorothionoformate | Dodecylamine, Phenyl chlorothionoformate | Organic Solvent | Mild Conditions | Variable | Good | Alternative, less common route. smolecule.com |

| Dodecylamine + Dithiocarbamate Diesters | Dodecylamine, Dithiocarbamate diesters | Water/Organic Mix | Mild to Moderate | Variable | Moderate | More complex, suitable for derivatives. |

Scalability and Efficiency of Synthetic Processes

The efficiency and scalability of a synthetic process are critical for its practical application, from laboratory research to potential industrial production.

The direct reaction of dodecylamine with phenyl isothiocyanate is noted for its high efficiency, with yields around 98%, and operational simplicity, making it a favorable method for producing this compound.

Modern synthetic methodologies offer significant improvements in scalability and efficiency for thiourea derivatives in general.

One-Pot Syntheses : Procedures that combine multiple reaction steps without isolating intermediates, known as one-pot reactions, enhance efficiency. A mild and scalable one-pot synthesis for N-substituted 2-aminobenzimidazoles, which involves an intermediary thiourea formation step, has been demonstrated on a gram scale. nih.govnih.gov

Flow Chemistry : The use of continuous flow reactors offers precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. A multicomponent flow approach for synthesizing thioureas by reacting isocyanides, amines, and an aqueous polysulfide solution has been developed, allowing for product isolation by simple filtration. nih.gov

Green Chemistry Approaches : The use of recyclable catalysts and solvents, such as PEG-400 in water, not only reduces environmental impact but also simplifies product work-up, which is advantageous for large-scale production. google.com Mechanochemical methods, which minimize or eliminate solvent use, are also inherently efficient and scalable. nih.gov

These advanced methodologies suggest that the synthesis of this compound and its analogs can be performed efficiently and on a large scale, accommodating demands beyond laboratory use. royalsocietypublishing.orgnih.gov

Coordination Chemistry of 1 Dodecyl 3 Phenyl 2 Thiourea As a Ligand

Ligand Characterization and Potential Coordination Sites (S, N donor atoms)

1-Dodecyl-3-phenyl-2-thiourea (C₁₉H₃₂N₂S) is an N,N'-disubstituted thiourea (B124793) derivative. The core thiourea group (-NH-C(S)-NH-) is the primary site for metal coordination. The molecule possesses two types of potential donor atoms: the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the amide groups.

The coordination behavior of thiourea and its derivatives is dominated by the soft sulfur atom, which readily coordinates to a wide range of metal ions. researchgate.net The sulfur atom's lower electronegativity compared to oxygen makes it a more favorable site for electron donation. researchgate.net The nitrogen atoms can also participate in coordination, potentially leading to different bonding modes. The presence of a long dodecyl chain and an aromatic phenyl group on the nitrogen atoms influences the ligand's solubility and steric properties but does not directly participate in coordination.

The primary coordination modes for thiourea-type ligands are:

Monodentate coordination: The ligand binds to the metal center exclusively through the sulfur atom. This is the most common mode of coordination for thiourea derivatives. researchgate.netuobasrah.edu.iq

Bidentate chelation: The ligand can coordinate through both the sulfur and one of the nitrogen atoms, forming a chelate ring. This is more likely to occur in specific steric and electronic environments. mdpi.comnih.gov

Bridging coordination: The thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both. researchgate.net

The resonance within the thiourea moiety means that upon coordination of the sulfur atom to a metal, the C-N bond order increases, while the C=S bond order decreases. researchgate.net

Synthesis of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Pt(II), Cd(II))

Complexes of various transition metals with thiourea derivatives are typically synthesized by mixing stoichiometric amounts of the ligand and the metal salt in a solvent like ethanol (B145695) or dimethylformamide (DMF). ajol.infosysrevpharm.org The mixture is often refluxed to ensure the completion of the reaction. sysrevpharm.org The resulting metal complexes can then be isolated by filtration and purified by washing with the solvent.

For example, the synthesis of transition metal complexes with similar ligands often involves the following general procedure: a solution of the metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂, CdCl₂) or other salts like nitrates is added to a solution of the thiourea ligand in ethanol. sysrevpharm.orgijciar.com The reaction mixture is stirred and heated for a period, after which the solid complex that forms is collected. sysrevpharm.org In some cases, particularly with Cu(II), the metal ion may be reduced to Cu(I) by the thiourea ligand during the coordination reaction. researchgate.netuobasrah.edu.iq Platinum(II) complexes can be prepared by reacting ethylenediamineplatinum(II) nitrate (B79036) with the thiourea derivative. researchgate.net

Stoichiometry and Geometrical Structures of Resulting Complexes

The stoichiometry and geometry of the resulting metal complexes are influenced by several factors, including the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the counter-anion present. researchgate.netajol.info

Common stoichiometries for transition metal complexes with thiourea-type ligands are 1:1, 1:2, and 1:3 (metal:ligand). researchgate.netajol.info Based on studies of analogous thiourea complexes, the following geometries can be anticipated:

Tetrahedral: This geometry is often observed for Zn(II) and Cd(II) complexes. nih.gov

Square Planar: Pt(II) and some Cu(II) complexes typically adopt a square planar geometry. nih.govsysrevpharm.org

Octahedral: Co(II) and Ni(II) complexes frequently exhibit an octahedral geometry, often with solvent molecules or other ligands occupying the remaining coordination sites. uobasrah.edu.iqresearchgate.net For instance, complexes can have the general formula [M(L)₂(H₂O)₂]Cl₂. ajol.info

Trigonal Planar: This geometry is common for Cu(I) complexes, which can form through the in-situ reduction of Cu(II). uobasrah.edu.iq

Table 1: Expected Geometries for Metal Complexes of Thiourea Derivatives

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Cu(I) | 3 | Trigonal Planar uobasrah.edu.iq |

| Cu(II) | 4 | Square Planar nih.govsysrevpharm.org |

| Co(II) | 6 | Octahedral uobasrah.edu.iqresearchgate.net |

| Ni(II) | 6 | Octahedral uobasrah.edu.iqresearchgate.net |

| Zn(II) | 4 | Tetrahedral nih.gov |

| Pt(II) | 4 | Square Planar sysrevpharm.org |

| Cd(II) | 4 | Tetrahedral nih.gov |

Spectroscopic and Structural Elucidation of Coordination Compounds

Spectroscopic techniques are crucial for determining the structure of the metal complexes and understanding the nature of the ligand-metal bond.

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Interactions

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the coordination sites of the ligand. d-nb.info The key vibrational bands in the spectrum of this compound that are sensitive to coordination are those associated with the thiourea core.

Upon coordination of the ligand to a metal through the sulfur atom, characteristic shifts in the vibrational frequencies are observed:

ν(C=S) band: The C=S stretching vibration, typically found around 730 cm⁻¹ in the free ligand, shifts to a lower frequency (700-715 cm⁻¹) in the complex. researchgate.net This indicates a weakening of the C=S double bond due to the formation of the M-S bond.

ν(C-N) band: The C-N stretching vibration, often coupled with N-H bending and found around 1470-1500 cm⁻¹, shifts to a higher frequency. bdu.ac.in This suggests an increase in the C-N bond's double bond character, resulting from the delocalization of electrons upon sulfur coordination. researchgate.netbdu.ac.in

ν(N-H) band: The N-H stretching vibrations, usually appearing in the 3100-3400 cm⁻¹ region, can also shift upon complexation, although these shifts can be influenced by hydrogen bonding. mdpi.com

New M-S band: The formation of the metal-sulfur bond gives rise to a new, low-frequency band in the far-IR or Raman spectrum, which directly confirms coordination.

Table 2: Typical IR Spectral Data for Thiourea Metal Complexation

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(C=S) | ~730 | 700-715 researchgate.net | Decrease in C=S bond order |

| ν(C-N) | ~1477 | >1477 bdu.ac.in | Increase in C-N bond order |

| ν(M-S) | - | 200-400 | Formation of metal-sulfur bond |

Nuclear Magnetic Resonance (NMR) Studies of Complex Formation

¹H and ¹³C NMR spectroscopy can provide valuable information about the complexation in solution, particularly for diamagnetic metal complexes (e.g., Zn(II), Cd(II), Pt(II)).

¹H NMR: The most significant changes in the ¹H NMR spectrum upon complexation are observed for the N-H protons. The signals for these protons typically shift downfield upon coordination. researchgate.netresearchgate.net This deshielding effect is attributed to the withdrawal of electron density from the nitrogen atoms as a result of the increased C-N double bond character.

¹³C NMR: The resonance of the thiocarbonyl carbon (C=S) is highly sensitive to the coordination event. In the free ligand, this carbon is typically observed at a low field (e.g., ~175-185 ppm). Upon coordination to a metal center, the C=S carbon signal shifts upfield. mdpi.comresearchgate.net This upfield shift is consistent with a decrease in the C=S bond order and an increase in the shielding of the carbon nucleus. researchgate.net

These spectroscopic shifts provide clear evidence of the ligand's coordination to the metal center and are instrumental in elucidating the structure of the resulting complexes in solution. mdpi.com

Electrochemical Behavior of Thiourea Metal Complexes

Comprehensive studies on the electrochemical behavior of metal complexes specifically involving this compound are not extensively documented. The electrochemical properties of metal complexes are crucial for understanding their redox activity and stability, with applications in catalysis, sensing, and materials science. thepharmajournal.com

Cyclic Voltammetry Studies

No specific cyclic voltammetry data for metal complexes of this compound could be retrieved. Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of chemical species. uobasrah.edu.iq It provides information on the formal reduction potentials, the reversibility of electron transfer processes, and the stability of different oxidation states of the metal complexes. researchgate.netresearchgate.net For related thiourea complexes, cyclic voltammetry has been employed to study metal-centered redox couples (e.g., Cu(II)/Cu(I) or Ni(II)/Ni(I)) and ligand-based redox processes. researchgate.netresearchgate.net

Redox Properties and Stability of Complexes

In the absence of experimental data, the redox properties and stability of this compound metal complexes cannot be definitively described. The redox potential of a complex is influenced by the nature of the metal ion and the electronic properties of the coordinating ligands. The electron-donating or -withdrawing nature of the substituents on the thiourea backbone can significantly impact the electron density at the metal center, thereby affecting the ease of its oxidation or reduction. unizar.es Generally, the stability of thiourea-metal complexes is also dependent on the hard and soft acid-base (HSAB) principle, with the soft sulfur donor of the thiourea ligand showing a high affinity for soft metal ions. The long dodecyl chain in this compound would primarily influence its solubility and could potentially have steric effects on the coordination sphere, but its direct impact on the redox properties requires experimental investigation.

Catalytic Applications of Thiourea Based Organocatalysts, Including Structural Insights from 1 Dodecyl 3 Phenyl 2 Thiourea Scaffold

Asymmetric Organocatalysis Utilizing Thiourea (B124793) Moieties

Thiourea-based organocatalysts have been extensively employed in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. rsc.orgrsc.org The core principle of their catalytic action lies in their ability to form specific, non-covalent interactions with substrates, thereby inducing stereoselectivity. Chiral molecules incorporating a thiourea backbone are well-established catalysts for the enantioselective synthesis of a variety of products. rsc.org

The catalytic prowess of thiourea derivatives is fundamentally linked to their capacity to act as potent hydrogen bond donors. The two N-H protons of the thiourea moiety can form a bidentate hydrogen bond with an electrophilic center, such as a carbonyl or nitro group, effectively lowering the energy of the transition state and accelerating the reaction. rsc.orgwikipedia.org This dual hydrogen-bonding activation is a key feature that distinguishes thiourea catalysts. rsc.org Quantum chemical analyses have revealed that thioureas are generally stronger hydrogen-bond donors than their urea (B33335) counterparts, a phenomenon attributed to the larger steric size of the sulfur atom. wikipedia.org The electron-withdrawing nature of the substituents on the thiourea nitrogen atoms can further enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and increased catalytic activity. csbsju.edu In the context of the 1-Dodecyl-3-phenyl-2-thiourea scaffold, the phenyl group, being somewhat electron-withdrawing, contributes to the hydrogen-bonding capability of the catalyst.

Bifunctional thiourea catalysts, which incorporate both a hydrogen-bonding thiourea moiety and a basic functional group (e.g., a tertiary amine), can simultaneously activate both the electrophile and the nucleophile. nih.govrsc.org This synergistic activation has proven to be a highly effective strategy in a variety of asymmetric reactions. rsc.org

In asymmetric catalysis, the ability to control the stereochemical outcome of a reaction is paramount. Chiral thiourea catalysts achieve this by creating a chiral microenvironment around the reacting molecules. The specific steric and electronic properties of the substituents on the thiourea scaffold dictate the orientation of the substrates in the transition state, favoring the formation of one enantiomer over the other.

The enantioselectivity of thiourea-catalyzed reactions is highly dependent on the structure of the catalyst. For instance, the incorporation of bulky groups can create significant steric hindrance, which can be exploited to achieve high levels of stereocontrol. The long dodecyl chain in the this compound structure, while not chiral itself, would be expected to influence the catalyst's solubility and its steric profile, which could in turn impact its performance in different reaction media and with various substrates. The strategic placement of chiral moieties on the thiourea backbone is a common approach to induce enantioselectivity.

A variety of asymmetric transformations have been successfully catalyzed by chiral thiourea derivatives, as highlighted in the following table:

| Reaction Type | Catalyst Type | Achieved Enantioselectivity |

| Michael Addition | Bifunctional amine-thiourea | High |

| Aza-Henry Reaction | Bifunctional amine-thiourea | High |

| Strecker Reaction | Chiral Schiff base thiourea | Up to 98% ee |

| Baylis-Hillman Reaction | Chiral bis-thiourea | Not specified |

| Henry (Nitroaldol) Reaction | Bifunctional thiourea-guanidine | Not specified |

This table presents a selection of asymmetric reactions catalyzed by different types of chiral thiourea derivatives, demonstrating the broad applicability of this catalyst class. wikipedia.orgnih.gov

Role in Transition Metal-Catalyzed Reactions

While thioureas are primarily known as organocatalysts, they can also play a significant role in transition metal-catalyzed reactions. The sulfur and nitrogen atoms of the thiourea moiety can act as effective ligands, coordinating with a variety of metal centers to form stable complexes. nih.gov These complexes can exhibit interesting catalytic properties, and in some cases, the thiourea ligand can modulate the reactivity and selectivity of the metal catalyst.

For example, thiourea derivatives have been used in copper-catalyzed cross-coupling reactions for the synthesis of aryl thiols. researchgate.net In these reactions, the thiourea can serve as a sulfur source and a ligand for the copper catalyst. Additionally, ruthenium complexes bearing chiral aroyl thiourea ligands have been shown to be effective catalysts for the enantioselective reduction of ketones. nih.gov The structure of the thiourea ligand, including the nature of its substituents, can have a profound impact on the catalytic performance of the resulting metal complex. The this compound scaffold, with its combination of a soft sulfur donor and two nitrogen donors, has the potential to form stable complexes with various transition metals, suggesting its potential utility in this area of catalysis.

Catalyst Design Principles and Structure-Performance Relationships

The design of effective thiourea organocatalysts is guided by a set of established principles that relate the structure of the catalyst to its catalytic performance. The electronic properties of the substituents on the thiourea nitrogen atoms are a critical design element. Electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)phenyl group found in the highly active Schreiner's thiourea, enhance the acidity of the N-H protons, leading to stronger hydrogen bonding and increased catalytic activity. wikipedia.orgrsc.org The phenyl group in this compound serves a similar, albeit less pronounced, electron-withdrawing function.

The steric environment around the thiourea core is another crucial factor. Bulky substituents can be used to create a well-defined chiral pocket, which is essential for achieving high enantioselectivity. The long dodecyl chain of this compound would contribute significantly to the steric bulk of the catalyst, potentially influencing its selectivity in certain reactions. Furthermore, the conformational flexibility of the catalyst can play a role in its activity. A more rigid catalyst structure can lead to better stereocontrol by reducing the number of possible transition states. rsc.org

The following table summarizes key structure-activity relationships in thiourea catalyst design:

| Structural Feature | Impact on Catalytic Performance |

| Electron-withdrawing substituents | Increased N-H acidity, stronger hydrogen bonding, higher activity. |

| Steric bulk | Can enhance enantioselectivity by creating a defined chiral pocket. |

| Rigidity of catalyst backbone | Often leads to improved stereocontrol. |

| Presence of a basic moiety (bifunctional catalysts) | Allows for simultaneous activation of electrophile and nucleophile, enhancing reactivity. |

This table outlines the general principles guiding the design of thiourea organocatalysts and how different structural modifications can influence their catalytic efficacy.

Reaction Scope and Synthetic Utility in Modern Organic Synthesis

Thiourea-based organocatalysts have demonstrated broad synthetic utility, catalyzing a wide range of important organic transformations. Their ability to operate under mild, often metal-free conditions makes them an attractive option for green and sustainable chemical synthesis. wikipedia.org

The scope of reactions catalyzed by thioureas is extensive and includes, but is not limited to:

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds. nih.gov

Aldol Reactions: The formation of β-hydroxy carbonyl compounds.

Mannich Reactions: The aminoalkylation of a carbonyl compound.

Henry (Nitroaldol) Reactions: The addition of a nitroalkane to a carbonyl compound. wikipedia.org

Strecker Reactions: The synthesis of α-amino cyanides. wikipedia.org

Diels-Alder Reactions: The [4+2] cycloaddition of a conjugated diene and a dienophile.

Pictet-Spengler Reactions: The synthesis of tetrahydroisoquinolines. rsc.org

The development of bifunctional thiourea catalysts has further expanded their reaction scope, enabling the catalysis of more complex and challenging transformations. rsc.orgnih.gov These catalysts have been successfully applied in the asymmetric synthesis of a number of biologically active molecules and natural products, highlighting their practical importance in modern organic synthesis. rsc.org The structural features of this compound, with its combination of a lipophilic alkyl chain and an aromatic moiety, suggest that it could be a versatile scaffold for the development of catalysts with tailored solubility and reactivity profiles for specific synthetic applications.

Corrosion Inhibition Mechanisms of Thiourea Derivatives, with Focus on 1 Dodecyl 3 Phenyl 2 Thiourea

Electrochemical Evaluation of Corrosion Inhibition Efficiency

Electrochemical methods are pivotal in assessing the performance of corrosion inhibitors. Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide quantitative data on how an inhibitor affects the electrochemical reactions at the metal-solution interface. researchgate.net

Potentiodynamic polarization studies are employed to determine the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For thiourea (B124793) derivatives, PDP curves typically show that both anodic and cathodic current densities are reduced in the presence of the inhibitor. acs.orgredalyc.org This indicates that these compounds act as mixed-type inhibitors, meaning they suppress both reactions, often through the adsorption and blocking of active sites on the metal surface. redalyc.orgresearchgate.netelectrochemsci.org

The corrosion potential (Ecorr) often shifts slightly in either the anodic or cathodic direction, but generally not significantly enough to classify the inhibitors as purely anodic or cathodic. redalyc.org For instance, studies on compounds structurally related to 1-Dodecyl-3-phenyl-2-thiourea, such as 1,3-Diphenyl-2-thiourea (DPTU) and 1-phenyl-2-thiourea (PTU), have confirmed their mixed-type inhibitory character. acs.orgacs.orgnih.gov The addition of these inhibitors leads to a decrease in the corrosion current density (icorr), which is directly proportional to the corrosion rate. redalyc.org The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor. Research on various thiourea derivatives has reported high inhibition efficiencies, often exceeding 90% at optimal concentrations. redalyc.orgacs.orgnih.gov For example, 1,3-Diphenyl-2-thiourea (DPTU) showed an inhibition efficiency of 93.1% at a concentration of 2.0 × 10⁻⁴ M. acs.org Similarly, a combined admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde achieved an optimal inhibition efficiency of 97.47% in H₂SO₄. redalyc.org

Table 1: Potentiodynamic Polarization Data for Various Thiourea Derivatives

| Inhibitor | Concentration (M) | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-2-thiourea (DPTU) | 2.0 x 10⁻⁴ | 1 M HCl | 93.1 | acs.org |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) | 2.0 x 10⁻⁴ | 1 M HCl | 97.2 | acs.org |

| 1-phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 1 M HCl (at 60°C) | 98.96 | nih.govnih.gov |

| 1-dodecyl-3-phenylquinoxalin-2(1H)-one (QO12)* | 1 x 10⁻³ | 1 M HCl | 95.3 | mdpi.comresearchgate.net |

Note: QO12 is a quinoxalinone derivative with similar structural motifs (dodecyl and phenyl groups) and is included for comparative purposes.

EIS is a powerful non-destructive technique that provides information on the resistance and capacitance of the electrochemical system. When an effective inhibitor is introduced, the impedance of the system is expected to increase significantly. EIS results for thiourea derivatives are typically characterized by a single, often depressed, capacitive semicircle in the Nyquist plot, which indicates that the corrosion process is primarily controlled by the charge transfer mechanism. mdpi.comnih.gov

The addition of inhibitors like this compound increases the diameter of this semicircle, which corresponds to an increase in the charge-transfer resistance (Rct). acs.orgacs.org A higher Rct value signifies a lower corrosion rate. For instance, studies on this compound and closely related compounds show a significant increase in polarization resistance with inhibitor concentration. mdpi.com The value for 1-dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) reached 380.6 Ω cm² at a concentration of 10⁻³ M. mdpi.com Concurrently, the double-layer capacitance (Cdl) tends to decrease. acs.orgnih.gov This decrease is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules, which lowers the local dielectric constant and/or increases the thickness of the electrical double layer. acs.org

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Related Inhibitors | Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (%) | Reference | |---|---|---|---|---| | 1,3-Diphenyl-2-thiourea (DPTU) | 2 x 10⁻⁴ | - | - | 93.0 | acs.org | | 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | 2 x 10⁻⁴ | - | - | 96.2 | acs.org | | 1-dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) | 1 x 10⁻³ | 380.6 | 43.91 | 95.2 | mdpi.com | | 1-(4-(benzylselanyl)phenyl)-3-phenylthiourea (DS038) | 1 x 10⁻³ | 463.15 | 20.5 | 98.54 | nih.gov |

Surface Analysis Techniques for Protective Film Characterization

To visually and chemically confirm the formation of a protective film by the inhibitor on the metal surface, various surface analysis techniques are employed. researchgate.netniif.huxisdxjxsu.asia

Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of the metal surface morphology. In the absence of an inhibitor, a corroded surface appears rough and damaged. After the addition of an effective inhibitor like a thiourea derivative, SEM images typically show a much smoother surface, confirming the protective action of the adsorbed film. researchgate.netelectrochemsci.orgmdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR spectroscopy is used to identify the functional groups present in the protective film. By comparing the spectrum of the pure inhibitor with the spectrum of the film scraped from the metal surface, one can confirm the presence of the inhibitor in the film and identify the bonds involved in the adsorption process (e.g., shifts in C=S or N-H stretching frequencies). niif.huxisdxjxsu.asia

Atomic Force Microscopy (AFM) : AFM provides three-dimensional topographical information and quantitative data on surface roughness. Similar to SEM, AFM analysis can demonstrate a significant reduction in surface roughness in the presence of the inhibitor, providing further evidence of the formation of a uniform and protective film. researchgate.netelectrochemsci.orgxisdxjxsu.asia

These techniques collectively provide direct evidence that thiourea derivatives, including this compound, function by forming an adsorbed protective layer on the metal surface. acs.org

Scanning Electron Microscopy (SEM) of Inhibited Surfaces

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology of materials at a microscopic level. In corrosion studies, it provides direct evidence of the protective effect of an inhibitor by comparing the surface of a metal sample exposed to a corrosive environment with and without the inhibitor.

For steel surfaces immersed in an acidic solution, such as hydrochloric acid, SEM images typically reveal a severely damaged and rough surface, indicative of significant corrosion. icrc.ac.ir However, in the presence of thiourea derivative inhibitors, the surface morphology is markedly different. Studies on compounds structurally similar to this compound, such as 1-benzyl-3-phenyl-2-thiourea and other N-substituted phenylthioureas, have demonstrated the formation of a protective film on the steel surface. scu.edu.cnresearchgate.net SEM analysis of steel treated with these inhibitors shows a much smoother surface with a significant reduction in pits and other corrosion-related damage. icrc.ac.irresearchgate.net This smoother topography is attributed to the adsorption of the inhibitor molecules onto the steel surface, creating a barrier that isolates the metal from the aggressive medium. researchgate.net

The protective film formed by thiourea derivatives is often described as a dense and complete layer that effectively inhibits contact between the corrosive medium and the steel substrate. scu.edu.cn For instance, research on phenyl thiourea (PHTU) and benzoyl thiourea (BOTU) in a 15% HCl solution showed that a dense and complete corrosion product film formed on the steel surface, leading to high inhibition efficiency. scu.edu.cn It is therefore highly probable that this compound would exhibit a similar behavior, forming a protective adsorbed layer on the steel surface, which could be visualized by SEM as a smoother and less corroded surface compared to an uninhibited one.

Spectroscopic Investigations of Adsorbed Layers (e.g., UV-Vis)

Spectroscopic techniques are invaluable for understanding the interaction between inhibitor molecules and the metal surface. UV-Visible (UV-Vis) spectroscopy, in particular, can be employed to study the formation of inhibitor-metal complexes and the adsorption process.

When a corrosion inhibitor is added to a corrosive solution containing a metal, changes in the UV-Vis absorption spectrum of the solution can indicate the formation of a complex between the inhibitor and the metal ions released during corrosion. This complex formation is a key aspect of the inhibition mechanism for many organic inhibitors. materials.internationalelectrochemsci.org

In studies of thiourea derivatives, UV-Vis spectroscopy has been used to confirm the interaction between the inhibitor and the metal surface. materials.internationalelectrochemsci.org For example, the UV-visible absorption spectra of solutions containing synthesized thiourea derivatives before and after the immersion of a mild steel sample showed noticeable changes, suggesting the formation of a complex between the inhibitor and iron ions. electrochemsci.org This chemical interaction is a hallmark of chemisorption, where a coordinate bond is formed between the inhibitor and the metal. researchgate.net

Specifically, the analysis of the solution after the corrosion test can reveal new absorption bands or shifts in existing bands, which can be attributed to the formation of a metal-inhibitor complex. materials.international This provides evidence that the inhibitor is actively participating in the surface processes and is not just physically adsorbed. For this compound, it is expected that UV-Vis spectroscopy would reveal the formation of a complex with Fe ions in an acidic solution, confirming its chemical interaction with the steel surface and its role in forming a protective layer.

Correlation between Molecular Structure and Inhibition Performance

The key structural features of this compound that are expected to contribute to its corrosion inhibition properties are:

The Thiourea Moiety (-NH-CS-NH-): The sulfur and nitrogen atoms in the thiourea group are rich in electrons and can readily donate them to the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds. jmaterenvironsci.comscu.edu.cn This is a primary mechanism of adsorption for thiourea derivatives. The sulfur atom, being more easily protonated in acidic solutions and a stronger electron donor than nitrogen, is considered to be strongly adsorbed to the metal surface. jmaterenvironsci.com

The Phenyl Group (-C₆H₅): The presence of a phenyl ring in the molecule enhances its inhibition efficiency. acs.org The π-electrons of the aromatic ring provide an additional avenue for interaction with the metal surface, strengthening the adsorption bond. acs.org Studies comparing 1-phenyl-2-thiourea (PTU) with 1,3-diisopropyl-2-thiourea (ITU) have shown that PTU exhibits higher inhibition efficiency due to the presence of the benzene (B151609) ring. acs.org

The Dodecyl Group (-C₁₂H₂₅): The long alkyl chain (dodecyl group) is a significant feature of this compound. Such long hydrocarbon chains are known to enhance the surface coverage of the inhibitor on the metal. Once some inhibitor molecules are adsorbed via the thiourea and phenyl groups, the long dodecyl chains can create a more compact and hydrophobic barrier on the surface. This "tail" effect pushes water molecules away from the surface, further preventing corrosion. Research on other long-chain organic inhibitors has shown that increasing the chain length generally leads to improved inhibition efficiency.

The combination of a strong adsorbing group (thiourea), a π-electron-rich system (phenyl ring), and a surface-covering hydrophobic chain (dodecyl group) in this compound suggests that it would be a highly effective corrosion inhibitor. The synergistic effect of these structural components allows for strong adsorption and the formation of a dense, stable, and protective film on the metal surface.

The following table presents data on the inhibition efficiency of various thiourea derivatives, illustrating the impact of their molecular structures on their performance.

| Compound Name | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 1-Phenyl-2-thiourea (PTU) | 1.0 M HCl | 5 x 10⁻³ M | 98.96 | acs.org |

| 1,3-Diisopropyl-2-thiourea (ITU) | 1.0 M HCl | 5 x 10⁻³ M | 92.65 | acs.org |

| 1,3-Diphenyl-2-thiourea (DPTU) | 1.0 M HCl | 2.0 x 10⁻⁴ M | 93.1 | acs.org |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | 1.0 M HCl | 2.0 x 10⁻⁴ M | 97.2 | acs.org |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 1.0 M HCl | 2 x 10⁻⁴ M | 94.99 | researchgate.net |

Computational and Theoretical Investigations of 1 Dodecyl 3 Phenyl 2 Thiourea and Its Interactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For thiourea (B124793) derivatives, these calculations help in understanding their stability, reactivity, and the nature of their chemical bonds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule.

While specific DFT studies providing detailed bond lengths and angles for 1-Dodecyl-3-phenyl-2-thiourea are not extensively detailed in the available research, studies on similar thiourea derivatives are common. For instance, DFT calculations on related acyl-thiourea compounds, performed at the B3LYP/6-31G(d,p) level, have been used to determine their molecular structure. conicet.gov.ar These studies confirm the thione form of the thiourea moiety and show partial electron delocalization within the N-C-N fragment. conicet.gov.ar For this compound, a DFT study would similarly predict the sp² hybridization of the nitrogen atoms and the geometry of the central thiourea core, influenced by the attached dodecyl and phenyl groups. The structure consists of a central thiourea moiety (C=S) with its nitrogen atoms substituted by a long dodecyl (C12H25) chain and a phenyl (C6H5) group, creating a molecule with distinct hydrophobic and aromatic regions.

Table 1: Illustrative Data from DFT Calculations for a Generic Thiourea Derivative

| Parameter | Typical Value |

| C=S Bond Length | ~1.67 Å |

| C-N Bond Lengths | ~1.33 - 1.39 Å |

| N-C-N Bond Angle | ~118° |

| C-N-C Bond Angles | ~125 - 130° |

Note: This table is illustrative and shows typical values for thiourea derivatives. Specific calculated values for this compound are not available in the cited sources.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (E_HOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important parameter for molecular stability and reactivity.

For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the thiocarbonyl group and the phenyl ring. conicet.gov.ar A small HOMO-LUMO gap suggests high reactivity. While precise E_HOMO, E_LUMO, and ΔE values for this compound are not specified in the search results, analysis of a related acetylide-thiourea derivative yielded an energy gap of 3.8 eV, which is responsible for the charge transfer within the molecule. conicet.gov.ar

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability. Higher values indicate stronger donors. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability. Lower values indicate stronger acceptors. |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and softness (σ). Such parameters are calculated to understand the reactive behavior of molecules. The active sites for nucleophilic and electrophilic attacks can be visualized through Molecular Electrostatic Potential (MEP) maps, where different colors represent varying electron densities.

For thiourea derivatives, the lone pair electrons on the nitrogen and sulfur atoms make them electron-rich active sites, capable of coordinating with metals or participating in hydrogen bonding. conicet.gov.ar The phenyl group can also engage in π-π stacking interactions. These features are critical for their role as corrosion inhibitors and in biological interactions. smolecule.com

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide valuable insights into how a molecule like this compound interacts with its environment, such as a metal surface in a corrosive medium or a biological macromolecule.

Although specific MD simulation studies focused exclusively on this compound were not found, the methodology is widely applied to similar systems. For example, MD simulations are used to model the adsorption of corrosion inhibitors on metal surfaces, revealing the orientation and binding energy of the inhibitor molecules. mdpi.com For thiourea derivatives, these simulations can clarify the adsorption mechanism on a steel surface. Such simulations would model the interaction of the sulfur and nitrogen atoms and the phenyl ring with the surface atoms, explaining the formation of a protective film.

Theoretical Predictions of Biological Activity and Binding Mechanisms

Computational methods are increasingly used to predict the biological activity of compounds and to elucidate their binding mechanisms at a molecular level. The structure of this compound, with its dodecyl chain and phenyl-thiourea core, suggests potential interactions with biological targets.

Theoretical considerations indicate that the long dodecyl chain enhances the molecule's ability to interact with hydrophobic environments, such as biological membranes and protein pockets. The phenyl group can participate in π-π stacking interactions, while the thiourea group can form hydrogen bonds. These features are central to its mechanism of action, which involves interacting with molecular targets through non-covalent forces. One of the predicted biological activities for this compound is the inhibition of enzymes like tyrosinase, which is involved in melanin (B1238610) production. Computational docking studies, a method that predicts the preferred orientation of one molecule when bound to a second, could be employed to model the binding of this compound to the active site of tyrosinase, further clarifying its inhibitory mechanism.

Computational Modeling in Corrosion Inhibition Studies

Computational modeling, particularly DFT and MD simulations, plays a significant role in the study of corrosion inhibitors. These methods help to understand the inhibitor's efficiency and mechanism of action at the molecular level.

Thiourea derivatives are recognized as effective corrosion inhibitors for metals in acidic environments. smolecule.com The inhibitory action is attributed to the ability of the molecule to adsorb onto the metal surface, forming a protective barrier. Computational modeling can elucidate this process. DFT calculations can determine the electronic properties of the inhibitor, such as the HOMO and LUMO energies, which are crucial for the charge transfer between the inhibitor and the metal surface. MD simulations can then model the adsorption process in a simulated corrosive environment, showing how the inhibitor molecules arrange themselves on the surface to block active corrosion sites. mdpi.com While detailed computational corrosion studies specifically for this compound are not available in the provided results, the general principles derived from studies on similar quinoxalinone and thiourea derivatives are applicable. mdpi.com These studies consistently highlight the importance of heteroatoms (N, S) and aromatic rings in the adsorption process.

Advanced Applications and Materials Science Perspectives of 1 Dodecyl 3 Phenyl 2 Thiourea

Integration as Building Blocks in Supramolecular Chemistry

The thiourea (B124793) group (-NH-C(=S)-NH-) is a cornerstone of supramolecular chemistry due to its capacity to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the sulfur atom). analis.com.my This dual nature allows thiourea derivatives like 1-Dodecyl-3-phenyl-2-thiourea to engage in predictable and strong intra- and intermolecular hydrogen bonding. nih.gov These interactions are fundamental to the self-assembly of molecules into larger, well-ordered structures.

Research has highlighted that this compound possesses notable self-assembly characteristics, making it a viable building block for creating supramolecular architectures. Its ability to form well-defined crystalline structures is a direct consequence of these directed hydrogen bonds. Furthermore, studies suggest that it can form supramolecular gels and self-assembled monolayers, which are of interest for applications in sensor technology and drug delivery systems. smolecule.com The interplay between the hydrophilic thiourea head and the long, hydrophobic dodecyl tail allows for the formation of these organized systems in various solvents. The thiourea moiety is also known to be easily protonated in acidic conditions, which can enhance its binding capabilities with various proteins and amino acid residues within biological systems. analis.com.my

Potential in Designing Functional Materials

The distinct properties of this compound make it a promising candidate for the design of functional materials with customized characteristics. smolecule.com The thiourea functional group is a key pharmacophore and structural motif that can be modified to enhance or introduce specific functionalities. analis.com.my The incorporation of thiourea groups into molecular frameworks can improve properties such as solubility or serve as effective linkers to boost biological or chemical activity. acs.org

Key areas where this compound shows potential include:

Corrosion Inhibition : Thiourea derivatives are recognized for their effectiveness in preventing the corrosion of metals, particularly in acidic environments. smolecule.com Research indicates that this compound can form a protective film on metal surfaces, effectively hindering the corrosion process. smolecule.com This makes it a potential component for protective coatings in industrial applications like pipelines and storage tanks. smolecule.com

Polymer Science : The compound is being investigated for its potential inclusion in polymer materials. For instance, some studies suggest it could act as a flame retardant. smolecule.com Thiourea compounds are also used as organocatalysts in the synthesis of polymers like non-isocyanate polyurethanes (NIPUs). researchgate.net The ability of the thiourea group to form strong hydrogen bonds can be harnessed to influence the mechanical and thermal properties of polymer blends.

The versatility of the thiourea scaffold allows for systematic modifications, enabling the synthesis of molecules with enhanced properties tailored for specific material applications. analis.com.my

Role in Nanomaterial Synthesis (e.g., Quantum Dots via Thioureas)

Thiourea and its derivatives play a crucial role as precursors in the synthesis of various nanomaterials, particularly semiconductor nanocrystals known as quantum dots (QDs). nih.gov Quantum dots are tiny crystals, typically 2-10 nanometers in size, that exhibit unique optical and electronic properties due to quantum mechanical effects. turkjps.orgnih.gov

In the synthesis of metal sulfide (B99878) quantum dots, such as Cadmium Sulfide (CdS) or Cadmium Telluride Sulfide (CdTeS), thiourea derivatives serve as a reliable and highly reactive source of sulfur ions (S²⁻). chalcogen.roacs.orgnih.gov The synthesis is often conducted via methods like wet chemical co-precipitation or hydrothermal techniques. chalcogen.roacs.org In a typical process, a cadmium salt (like cadmium chloride or cadmium oxide) is reacted with a thiourea derivative in a controlled environment. chalcogen.ronih.gov The thiourea compound decomposes under heat to release sulfide ions, which then react with the metal ions to form the nanocrystalline core of the quantum dot. acs.org

The specific thiourea derivative used can influence the reaction kinetics and the properties of the resulting quantum dots. Disubstituted thioureas, the class to which this compound belongs, have been successfully employed in the gram-scale synthesis of high-quality, photoluminescent core/shell quantum dots. nih.gov The organic substituents (like the dodecyl and phenyl groups) can also act as capping agents or influence the solubility of precursors in the reaction medium. nih.gov This control over the synthesis allows for the tuning of QD properties, such as their size and emission color, which is critical for their application in areas like biological imaging, displays, and sensors. nih.govmdpi.com

Research Findings on Quantum Dot Synthesis Using Thiourea Derivatives

| Quantum Dot Type | Precursors | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| Cadmium Sulfide (CdS) | Cadmium chloride, Thiourea | Wet Chemical Co-precipitation | Synthesized size-tunable CdS quantum dots with a hexagonal-cubic structure. Particle size was found to be dependent on temperature and pH. | chalcogen.ro |

| Barium-doped Cadmium Sulfide (Ba-doped CdS) | Cadmium chloride, Thiourea, Barium chloride | Hydrothermal Technique | Successfully synthesized Ba-doped CdS quantum dots with a hexagonal crystal structure, which were used for the degradation of methylene (B1212753) blue dye. | acs.org |

| Cadmium Telluride Sulfide/Cadmium Zinc Sulfide (CdTeS/CdxZn1−xS) Core/Shell | Cadmium oxide, Disubstituted thioureas (e.g., 1-Octyl-3-phenylthiourea) | One-pot synthesis in organic medium | Demonstrated that disubstituted thioureas are highly reactive sulfur sources suitable for the gram-scale synthesis of size- and emission-tunable core/shell QDs. | nih.gov |

| Dextrin Capped Cadmium Sulfide (CdS/Dx) | Cadmium chloride, Thiourea, Dextrin | Chemical Synthesis | Produced CdS quantum dots of around 6.5 nm, which were then bioconjugated with a drug for targeted delivery and imaging of glioma cells. | zealjournals.com |

Methodologies for Characterization in Thiourea Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in verifying the identity and purity of synthesized 1-Dodecyl-3-phenyl-2-thiourea. They provide detailed information about the molecular structure, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present. The long dodecyl chain produces a series of signals in the aliphatic region (typically 0.8-1.6 ppm), including a characteristic triplet for the terminal methyl (-CH₃) group and multiplets for the methylene (B1212753) (-CH₂) groups. The protons on the phenyl ring appear in the aromatic region (around 7.0-7.5 ppm). The N-H protons of the thiourea (B124793) moiety produce signals that can be broad and whose chemical shift is sensitive to the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing separate signals for each unique carbon atom. The spectrum would feature multiple peaks in the aliphatic region for the twelve carbons of the dodecyl group, distinct signals in the aromatic region for the six carbons of the phenyl ring, and a characteristic downfield signal for the C=S carbon of the thiourea group (typically >180 ppm).

Table 1: Typical NMR Chemical Shifts for this compound

| Group | Nucleus | Typical Chemical Shift (δ, ppm) |

| Dodecyl Chain (-CH₃) | ¹H | ~0.9 (triplet) |

| Dodecyl Chain (-(CH₂)₁₀-) | ¹H | ~1.2-1.6 (multiplets) |

| Dodecyl Chain (-N-CH₂-) | ¹H | ~3.6 (multiplet) |

| Phenyl Ring (-C₆H₅) | ¹H | ~7.2-7.5 (multiplets) |

| Thiourea (-NH-) | ¹H | Variable, broad signals |

| Dodecyl Chain | ¹³C | ~14-32 |

| Phenyl Ring | ¹³C | ~120-140 |

| Thiourea (C=S) | ¹³C | >180 |

Vibrational spectroscopy, including Infrared (IR) and FT-Raman techniques, is used to identify the functional groups within the this compound molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum shows prominent absorption bands that confirm the presence of the key structural components. The N-H stretching vibrations of the thiourea group are typically observed as one or more bands in the 3100-3400 cm⁻¹ region. The C-H stretching vibrations of the aliphatic dodecyl chain appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the phenyl ring are found just above 3000 cm⁻¹. The thioamide bands, which have contributions from C-N stretching and N-H bending, are found in the fingerprint region (1300-1550 cm⁻¹). The C=S stretching vibration, a key identifier for thioureas, typically appears as a band in the 700-850 cm⁻¹ range. mdpi.com

Table 2: Characteristic Vibrational Bands for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| N-H Stretching | 3100 - 3400 | Weak |

| Aromatic C-H Stretching | >3000 | Strong |

| Aliphatic C-H Stretching | <3000 | Strong |

| C=C Aromatic Ring Stretching | ~1600, ~1450-1500 | Strong |

| Thioamide (C-N stretch, N-H bend) | ~1300-1550 | Medium |

| C=S Stretching | ~700-850 | Strong |

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms the structure. The compound has a molecular weight of approximately 320.5 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 320. The fragmentation pattern would likely involve cleavage of the long alkyl chain and fragmentation around the central thiourea core, potentially yielding ions corresponding to the phenyl-thiourea fragment. nist.gov Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated and compared with experimental values from techniques like ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Calculated m/z |

| [M+H]⁺ | 321.23588 |

| [M+Na]⁺ | 343.21782 |

| [M+K]⁺ | 359.19176 |

| [M]⁺ | 320.22805 |

Data sourced from PubChemLite. uni.lu

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions originating from its two main chromophores: the phenyl group and the thiocarbonyl (C=S) group. The phenyl ring gives rise to intense π → π* transitions, typically below 250 nm. researchgate.net The thiourea C=S group exhibits a weaker n → π* transition at a longer wavelength, often around 290 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Electronic Transitions in this compound

| Chromophore | Transition | Typical λₘₐₓ (nm) |

| Phenyl Ring | π → π | ~230 - 250 |

| Thiocarbonyl (C=S) | n → π | ~270 - 290 |

Electrochemical Characterization Techniques

Electrochemical methods are particularly relevant for applications where this compound interacts with metal surfaces, such as in the field of corrosion inhibition.

Potentiodynamic Polarization (PDP) is a key technique used to evaluate the efficacy of thiourea derivatives as corrosion inhibitors for metals like carbon steel in acidic environments. researchgate.netacs.org In a typical experiment, a metal electrode is immersed in a corrosive solution (e.g., 1 M HCl) with and without the addition of this compound. The potential of the electrode is scanned, and the resulting current is measured.

The resulting Tafel plots (log of current density vs. potential) provide critical data, including the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. The shift in Ecorr helps to classify the compound as an anodic, cathodic, or mixed-type inhibitor. For many thiourea derivatives, they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netacs.org The long dodecyl chain enhances this effect by creating a hydrophobic barrier on the metal surface.

Table 5: Parameters Derived from Potentiodynamic Polarization

| Parameter | Description | Indication |

| Corrosion Potential (Ecorr) | The potential at which the rate of oxidation equals the rate of reduction. | A significant shift indicates an anodic or cathodic inhibitor; a small shift suggests a mixed-type inhibitor. |

| Corrosion Current Density (icorr) | The current density at the corrosion potential, proportional to the corrosion rate. | A lower value in the presence of the inhibitor signifies better protection. |

| Anodic/Cathodic Tafel Slopes (βa, βc) | Slopes of the anodic and cathodic branches of the Tafel plot. | Changes in these slopes provide insight into the mechanism of inhibition. |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of materials. In the context of thiourea derivatives, EIS is frequently employed to study their performance as corrosion inhibitors. pku.edu.cnsigmaaldrich.comjmaterenvironsci.comuitm.edu.my The technique involves applying a small amplitude AC voltage or current signal over a wide range of frequencies to an electrochemical cell and measuring the impedance response. nih.govacs.org

For a compound like this compound, an EIS study would typically involve its introduction into a corrosive environment, such as an acidic solution, in contact with a metal electrode. sigmaaldrich.comuitm.edu.my The resulting impedance data, often visualized as Nyquist and Bode plots, can provide detailed information about the formation and properties of an adsorbed inhibitor film on the metal surface.

Research Findings:

When a thiourea derivative is an effective corrosion inhibitor, the Nyquist plot typically shows an increase in the diameter of the semicircular arc, which corresponds to an increase in the charge transfer resistance (Rct). pku.edu.cnjmaterenvironsci.com This indicates that the inhibitor molecule has adsorbed onto the metal surface, forming a protective barrier that impedes the charge transfer processes associated with corrosion. The decrease in the double-layer capacitance (Cdl) further supports the adsorption of the organic molecule, as it displaces water molecules and other ions from the metal surface.

The effectiveness of the inhibition can be quantified by the inhibition efficiency (IE%), calculated from the Rct values with and without the inhibitor. Studies on similar thiourea derivatives have shown that the presence of long alkyl chains and aromatic rings, such as those in this compound, can enhance inhibition efficiency due to increased surface coverage and stronger adsorption. uitm.edu.my

Below is a hypothetical data table illustrating the kind of results that might be obtained from an EIS study of this compound as a corrosion inhibitor for mild steel in an acidic medium.

| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 50 | 200 | - |

| 1x10⁻⁵ | 250 | 150 | 80.0 |

| 1x10⁻⁴ | 600 | 100 | 91.7 |

| 1x10⁻³ | 1200 | 70 | 95.8 |

| 1x10⁻² | 1500 | 50 | 96.7 |

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of materials at high magnification. innovatechlabs.com In the study of organic compounds like this compound, SEM can be used to examine the topography of the compound in its solid state or as a film or coating on a substrate. searchanddiscovery.comresearchgate.net When used in conjunction with corrosion studies, SEM can provide direct visual evidence of the protective effect of an inhibitor film. acs.org

Research Findings:

In a typical application, a metal sample would be imaged before and after immersion in a corrosive solution, both with and without the presence of this compound. Without the inhibitor, the metal surface would be expected to show significant damage, such as pitting and roughening. In contrast, the surface treated with the thiourea derivative would ideally appear much smoother, indicating the formation of a protective film that prevents the corrosive medium from attacking the metal. researchgate.net

Furthermore, if this compound were to form self-assembled monolayers (SAMs) on a substrate, SEM could be utilized to image the uniformity and coverage of these layers. acs.org The contrast in SEM images can distinguish between the organic layer and the underlying substrate, revealing details about the film's structure. searchanddiscovery.com

Electrostatic Force Microscopy (EFM)

Electrostatic Force Microscopy (EFM) is an advanced scanning probe microscopy technique that maps the electrostatic field gradient above a sample's surface. utah.edunanosurf.comazooptics.com It operates by measuring the electrostatic forces between a biased conductive tip and the sample surface. parksystems.com This allows for the characterization of surface potential and charge distribution on a nanometer scale. nanosurf.com

Research Findings:

For a molecule like this compound, particularly if it forms an organized thin film or self-assembled monolayer, EFM could provide valuable insights into its electrical properties. washington.eduresearchgate.net By mapping the surface potential, one could identify domains with different electrical characteristics, which might arise from variations in molecular orientation or packing density. researchgate.netumn.edu

The technique could also be used to study charge trapping and transport in thin films of the compound, which is relevant for applications in organic electronics. washington.edu EFM images would reveal areas of localized charge, providing information about the electronic structure of the material at the nanoscale. nih.govelsevierpure.com The phase and amplitude signals in EFM can be correlated with the local capacitance and potential gradients, offering a detailed picture of the film's electrical landscape. utah.edu

X-ray Diffraction (XRD) for Structural Determination (Single Crystal and Powder)

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material. researchpublish.com It can be applied to both single crystals and polycrystalline powders. ijsr.in

Single Crystal XRD:

Powder XRD:

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for the characterization of bulk material. ijsr.in The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. researchgate.net For this compound, a powder XRD pattern could be used to confirm its crystalline nature, identify the phase, and determine the unit cell parameters. semanticscholar.orgrsc.org It is also a valuable tool for assessing the purity of a synthesized compound. While not providing the same level of detail as single-crystal XRD, Rietveld refinement of powder data can still yield significant structural information. researchgate.net

Below is a hypothetical data table summarizing the kind of crystallographic data that could be obtained from a single-crystal XRD study of this compound, based on findings for similar thiourea derivatives. asianpubs.org

| Parameter | Value |

| Empirical Formula | C₁₉H₃₂N₂S |

| Formula Weight | 320.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.075 |

Emerging Research Directions and Future Outlook for 1 Dodecyl 3 Phenyl 2 Thiourea

Exploration of Novel Pharmacological Applications

The thiourea (B124793) moiety is a key structural feature in many biologically active compounds, and researchers are actively investigating the pharmacological potential of 1-Dodecyl-3-phenyl-2-thiourea and its derivatives. Current time information in Bangalore, IN.smolecule.com

Thiourea derivatives have shown promise in a number of therapeutic areas. For example, some have been identified as potential anticancer agents, with studies indicating they may inhibit tumor growth. Current time information in Bangalore, IN.smolecule.com Others have demonstrated antimicrobial properties, showing activity against various bacteria and fungi. Current time information in Bangalore, IN.smolecule.com

One area of particular interest is enzyme inhibition. This compound is known to interact with various enzymes and proteins. It has been identified as an inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) synthesis, suggesting its potential use in applications such as skin whitening products. Research on other thiourea derivatives has revealed a broad range of enzyme-inhibiting activities, as detailed in the table below.

Table 1: Enzyme Inhibition by Various Thiourea Derivatives

| Derivative Class | Target Enzyme | Potential Application |

|---|---|---|

| Substituted phenylthioureas | Tyrosinase | Cosmeceuticals |

| Substituted phenylthioureas | Cholinesterase | Neurodegenerative disease treatment |

| Substituted phenylthioureas | α-Amylase, α-Glucosidase | Diabetes management |

| Thiazolo[4,5-d]pyrimidine thioureas | Dopamine (B1211576) D2 receptor antagonists | Parkinson's disease treatment |

This table is based on findings from studies on various thiourea derivatives and suggests potential, though not yet confirmed, applications for this compound. researchgate.netbohrium.comresearchgate.net